molecular formula C11H13Cl2N B8067490 3-(3,5-Dichlorophenyl)piperidine

3-(3,5-Dichlorophenyl)piperidine

Cat. No. B8067490
M. Wt: 230.13 g/mol
InChI Key: ZNCNQBMPRDTUIM-UHFFFAOYSA-N
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Patent
US07994166B2

Procedure details

Synthesized according to General procedure 35. To a solution of (R)-1-((S)-3-(3,5-dichlorophenyl)piperidin-1-yl)-2-methoxy-2-phenylethanone (98 mg, 0.26 mmol) in anhydrous THF (9 mL) under nitrogen at 0° C. was added Super-hydride (1.0 M in THF, 1.63 mL, 1.63 mmol) dropwise. The solution was stirred at 0° C. for 2 h, and then poured into 2M aqueous HCl (3 mL). The aqueous phase was washed twice with Et2O (2×3 ml), then basified by addition of NH4OH at 0° C. The product was extracted with DCM (3×3 ml), the organic phases were combined, dried over sodium sulfate, filtered, then concentrated under reduced pressure, providing 3-(3,5-dichlorophenyl)piperidine (59 mg, 67%) which was arbitrarily assigned the (S)-configuration, as a pale yellow oil. This material was used without further purification. 1H-NMR (400 MHz, CDCl3) δ 7.22 (s, 1H), 7.20 (t, J=1.8 Hz, 1H), 7.09 (d, J=1.8 Hz, 2H), 3.17-3.05 (m, 2H), 2.65-2.57 (m, 3H), 2.01-1.96 (m, 1H), 1.81-1.77 (m, 1H), 1.60-1.53 (m, 2H), 1.60-1.53 (m, 2H). LC/MS (10%-99% CH3CN (0.035% TFA)/H2O (0.05% TFA)), m/z: M+1 obs=230.3; tR=1.10 min.
Name
(R)-1-((S)-3-(3,5-dichlorophenyl)piperidin-1-yl)-2-methoxy-2-phenylethanone
Quantity
98 mg
Type
reactant
Reaction Step One
Quantity
1.63 mL
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C@@H:9]2[CH2:14][CH2:13][CH2:12][N:11](C(=O)[C@H](OC)C3C=CC=CC=3)[CH2:10]2)[CH:5]=[C:6]([Cl:8])[CH:7]=1.[Li+].[B-](CC)(CC)CC.Cl>C1COCC1>[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]2[CH2:14][CH2:13][CH2:12][NH:11][CH2:10]2)[CH:5]=[C:6]([Cl:8])[CH:7]=1 |f:1.2,^1:26|

Inputs

Step One
Name
(R)-1-((S)-3-(3,5-dichlorophenyl)piperidin-1-yl)-2-methoxy-2-phenylethanone
Quantity
98 mg
Type
reactant
Smiles
ClC=1C=C(C=C(C1)Cl)[C@H]1CN(CCC1)C([C@@H](C1=CC=CC=C1)OC)=O
Name
Quantity
1.63 mL
Type
reactant
Smiles
[Li+].[B-](CC)(CC)CC
Name
Quantity
9 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 0° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Synthesized
WASH
Type
WASH
Details
The aqueous phase was washed twice with Et2O (2×3 ml)
ADDITION
Type
ADDITION
Details
basified by addition of NH4OH at 0° C
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with DCM (3×3 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=C(C=C(C1)Cl)C1CNCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 59 mg
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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